Dioctyl azelate

Description

Properties

IUPAC Name |

dioctyl nonanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H48O4/c1-3-5-7-9-14-18-22-28-24(26)20-16-12-11-13-17-21-25(27)29-23-19-15-10-8-6-4-2/h3-23H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWVQUJDBOICHGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC(=O)CCCCCCCC(=O)OCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H48O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501022498, DTXSID901337817 | |

| Record name | Nonanedioic acid, di-C8-12-alkyl esters | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501022498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dioctyl azelate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901337817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2064-80-4, 68909-85-3 | |

| Record name | Dioctyl azelate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2064-80-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dioctyl azelate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002064804 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nonanedioic acid, di-C8-12-alkyl esters | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068909853 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nonanedioic acid, di-C8-12-alkyl esters | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nonanedioic acid, di-C8-12-alkyl esters | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501022498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dioctyl azelate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901337817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dioctyl azelate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.523 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Dioctyl Azelate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical and physical properties of dioctyl azelate. The information is curated for researchers, scientists, and professionals in drug development who utilize this compound in their work. This guide includes key quantitative data, detailed experimental protocols, and visualizations to elucidate its synthesis and applications.

Core Chemical and Physical Properties

This compound, also known as bis(2-ethylhexyl) azelate, is a diester of azelaic acid and 2-ethylhexanol.[1] It is a colorless to pale yellow, oily liquid with a mild odor.[2] Its low volatility and excellent thermal stability make it a valuable component in various industrial applications.[2]

Identification and Nomenclature

| Identifier | Value |

| IUPAC Name | dioctyl nonanedioate |

| Synonyms | Bis(2-ethylhexyl) azelate, Di(2-ethylhexyl) azelate, DOZ |

| CAS Number | 103-24-2[1] |

| Molecular Formula | C25H48O4[1] |

| Molecular Weight | 412.65 g/mol [1] |

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below. These values represent a range reported across various technical sources.

| Property | Value |

| Appearance | Clear, colorless to pale yellow liquid[1][2] |

| Density | 0.912 - 0.92 g/cm³ at 25°C[3][4] |

| Boiling Point | >282°C; 376°C at 101.3 kPa[3][4] |

| Melting Point | -67°C[4] |

| Flash Point | 211 - 221°C[3][4] |

| Viscosity | 25 cS at 25°C[3] |

| Water Solubility | 0.1 mg/L at 25°C[4] |

| Solubility in Organic Solvents | Soluble in alcohols, acetone, and benzene[1] |

| Refractive Index | 1.4460 - 1.4512 at 25°C[3] |

| Vapor Pressure | <0.01 mmHg at 20°C |

Experimental Protocols

Detailed methodologies for key experiments related to the synthesis and characterization of this compound are provided below. These protocols are based on standard laboratory practices and established methods.

Synthesis of this compound via Fischer Esterification

The industrial synthesis of this compound involves the Fischer esterification of azelaic acid with 2-ethylhexanol in the presence of an acid catalyst.

Materials:

-

Azelaic acid

-

2-Ethylhexanol (slight excess)

-

Sulfuric acid (catalyst)

-

Toluene (B28343) (for azeotropic removal of water)

-

5% Sodium carbonate solution

-

Saturated sodium chloride solution

-

Anhydrous magnesium sulfate

-

Dean-Stark apparatus

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Combine azelaic acid, 2-ethylhexanol, and toluene in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.

-

Add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap.

-

Continue the reaction until the theoretical amount of water has been collected, indicating the completion of the esterification.

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with 5% sodium carbonate solution (to neutralize the acid catalyst), water, and saturated sodium chloride solution.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the toluene and excess 2-ethylhexanol under reduced pressure using a rotary evaporator to yield crude this compound.

-

Purify the crude product by vacuum distillation to obtain pure this compound.

Determination of Physical Properties

Viscosity Measurement (ASTM D7042): The dynamic viscosity of this compound can be determined using a Stabinger viscometer, following the principles of ASTM D7042.[2] This method measures the dynamic viscosity and density of the liquid simultaneously, from which the kinematic viscosity is calculated.

-

Ensure the sample is homogeneous and free of air bubbles.

-

Inject the sample into the measuring cell of the Stabinger viscometer.

-

Set the desired temperature for the measurement (e.g., 25°C).

-

The instrument measures the rotational speed of an internal tube within the sample, which is directly related to the dynamic viscosity. Simultaneously, the density is measured using an oscillating U-tube.

-

The kinematic viscosity is automatically calculated by the instrument by dividing the dynamic viscosity by the density.

Boiling Point Determination (Thiele Tube Method): The boiling point of this compound can be determined on a small scale using the Thiele tube method.

-

Fill a small test tube with 0.5-1 mL of this compound.

-

Invert a capillary tube (sealed at one end) and place it inside the test tube with the open end submerged in the liquid.

-

Attach the test tube to a thermometer.

-

Place the assembly in a Thiele tube containing a high-boiling point oil (e.g., mineral oil).

-

Heat the side arm of the Thiele tube gently.

-

As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

Continue heating until a steady stream of bubbles is observed.

-

Remove the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Visualizing Synthesis and Applications

The following diagrams, generated using Graphviz, illustrate the synthesis workflow of this compound and its primary applications as a plasticizer.

Caption: Synthesis workflow for this compound via Fischer esterification.

Caption: Application of this compound as a plasticizer to enhance polymer properties.

References

An In-Depth Technical Guide to the Synthesis of Dioctyl Azelate from Azelaic Acid and 2-Ethylhexanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dioctyl azelate (DOZ), a branched-chain diester, is a versatile compound with significant applications as a plasticizer, lubricant, and emollient. Its synthesis, primarily through the esterification of azelaic acid with 2-ethylhexanol, can be achieved through various catalytic methods, each presenting distinct advantages in terms of efficiency, environmental impact, and process conditions. This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, including traditional acid catalysis, modern enzymatic catalysis, and innovative catalyst-free supercritical fluid technology. Detailed experimental protocols, comparative quantitative data, and process visualizations are presented to equip researchers and development professionals with the necessary knowledge for the informed selection and implementation of the most suitable synthetic strategy.

Introduction

This compound, with the chemical formula C25H48O4, is the diester formed from the nine-carbon dicarboxylic acid, azelaic acid, and the eight-carbon branched-chain alcohol, 2-ethylhexanol.[1] Its molecular structure imparts desirable properties such as low-temperature flexibility, high plasticizing efficiency, and good thermal stability, making it a valuable component in the formulation of polymers, particularly polyvinyl chloride (PVC), as well as in the manufacturing of coatings, adhesives, and sealants.[1] In the pharmaceutical and cosmetic industries, its emollient properties are highly valued.

The synthesis of this compound is a classic example of Fischer-Speier esterification, a reaction that involves the condensation of a carboxylic acid and an alcohol. The reaction is reversible and typically requires a catalyst and/or the removal of water to drive the equilibrium towards the formation of the ester product. This guide will delve into the core methodologies for this synthesis, providing detailed protocols and comparative data to facilitate laboratory and process development efforts.

Synthetic Methodologies and Comparative Data

The production of this compound can be approached through several distinct synthetic pathways. The choice of method is often dictated by factors such as desired yield and purity, environmental considerations, and economic feasibility. This section details the most common methods and presents quantitative data in a comparative format.

Acid-Catalyzed Esterification

Conventional acid catalysis remains a widely used method for the synthesis of this compound due to its simplicity and cost-effectiveness. Common catalysts include strong mineral acids like sulfuric acid (H₂SO₄) and organic acids such as p-toluenesulfonic acid (PTSA).[2] These catalysts protonate the carbonyl oxygen of the azelaic acid, increasing its electrophilicity and facilitating nucleophilic attack by the 2-ethylhexanol.

Table 1: Comparison of Acid Catalysts for this compound Synthesis

| Catalyst | Molar Ratio (Acid:Alcohol) | Catalyst Loading (wt%) | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Sulfuric Acid | 1:2.2 | 0.5 - 1.0 | 140 - 160 | 4 - 6 | >95 | Adapted from[2] |

| p-Toluenesulfonic Acid | 1:2.2 | 1.0 - 2.0 | 130 - 150 | 5 - 7 | >95 | Adapted from[2] |

| Amberlyst-15 | 1:2 | 10 | 120 | 6 | ~90 | [3] |

Enzymatic Esterification

The use of enzymes, particularly lipases, as catalysts for esterification has gained significant traction as a "green" alternative to traditional acid catalysis. Lipases offer high selectivity, operate under milder reaction conditions, and can be immobilized for easier separation and reuse.[4] Novozym 435, an immobilized lipase (B570770) B from Candida antarctica, is a commonly used and highly effective biocatalyst for this transformation.[4][5]

Table 2: Enzymatic Synthesis of this compound using Novozym 435

| Molar Ratio (Acid:Alcohol) | Enzyme Loading (wt%) | Temperature (°C) | Reaction Time (h) | Conversion (%) | Reference |

| 1:5 | 5 | 100 | 6 | ~100 | Adapted from[5] |

| 1:2 | 10 | 60 | 24 | >95 | [6] |

Catalyst-Free Supercritical Fluid Synthesis

An emerging and environmentally benign approach to esterification involves the use of supercritical fluids, such as supercritical 2-ethylhexanol, as both a reactant and the reaction medium. Under supercritical conditions (high temperature and pressure), the properties of the fluid are altered, facilitating the reaction without the need for an external catalyst. This method can lead to high reaction rates and simplified product purification.

Table 3: Catalyst-Free Synthesis of this compound in Supercritical 2-Ethylhexanol

| Molar Ratio (Acid:Alcohol) | Temperature (°C) | Pressure (MPa) | Reaction Time (h) | Yield (%) | Reference |

| 1:10 | 350 | 10 | 1 | High |

Experimental Protocols

This section provides detailed, step-by-step procedures for the synthesis of this compound using the methodologies discussed above.

Protocol for Acid-Catalyzed Esterification using p-Toluenesulfonic Acid

This protocol is adapted from established procedures for esterification.

Materials:

-

Azelaic acid (1 mole)

-

2-Ethylhexanol (2.2 moles)

-

p-Toluenesulfonic acid monohydrate (0.02 moles)

-

Toluene (B28343) (as an azeotropic solvent)

-

5% Sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus, a condenser, and a magnetic stirrer, add azelaic acid, 2-ethylhexanol, p-toluenesulfonic acid, and toluene.

-

Heat the mixture to reflux (approximately 130-150 °C). Water produced during the reaction will be collected in the Dean-Stark trap.

-

Continue the reaction for 5-7 hours or until the theoretical amount of water has been collected.

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with 5% sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted azelaic acid) and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to remove the toluene and excess 2-ethylhexanol.

-

The crude this compound can be further purified by vacuum distillation.

Protocol for Enzymatic Esterification using Novozym 435

This protocol is based on studies of enzymatic esterification of dicarboxylic acids.[5][6]

Materials:

-

Azelaic acid (1 mole)

-

2-Ethylhexanol (5 moles)

-

Novozym 435 (5% by weight of azelaic acid)

-

Molecular sieves (to remove water)

Procedure:

-

In a round-bottom flask, combine azelaic acid, 2-ethylhexanol, and Novozym 435.

-

Add molecular sieves to the reaction mixture to absorb the water produced during the esterification.

-

Heat the mixture to 100 °C with constant stirring.

-

Monitor the reaction progress by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

-

Once the reaction reaches completion (typically within 6 hours, achieving near-quantitative conversion), cool the mixture to room temperature.

-

Separate the immobilized enzyme (Novozym 435) by filtration. The enzyme can be washed with a solvent and reused.

-

Remove the excess 2-ethylhexanol from the filtrate by vacuum distillation to obtain the purified this compound.

Protocol for Catalyst-Free Supercritical Fluid Synthesis

This protocol is a conceptual outline based on the principles of supercritical fluid reactions.

Materials:

-

Azelaic acid

-

2-Ethylhexanol

Apparatus:

-

High-pressure, high-temperature batch reactor

Procedure:

-

Charge the high-pressure reactor with azelaic acid and 2-ethylhexanol in the desired molar ratio (e.g., 1:10).

-

Seal the reactor and purge with an inert gas.

-

Heat the reactor to the target temperature (e.g., 350 °C) and pressurize to the desired pressure (e.g., 10 MPa) to bring the 2-ethylhexanol into its supercritical state.

-

Maintain the reaction conditions with vigorous stirring for the specified duration (e.g., 1 hour).

-

After the reaction, cool the reactor to room temperature and carefully depressurize.

-

The product mixture, consisting of this compound and unreacted 2-ethylhexanol, can be separated by vacuum distillation.

Process Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflows for the synthesis of this compound.

Caption: Workflow for Acid-Catalyzed Synthesis of this compound.

Caption: Workflow for Enzymatic Synthesis of this compound.

Caption: Workflow for Supercritical Fluid Synthesis of this compound.

Conclusion

The synthesis of this compound from azelaic acid and 2-ethylhexanol is a well-established yet evolving field of study. While traditional acid catalysis offers a robust and economical route, the growing emphasis on sustainable chemistry has propelled the development of enzymatic and supercritical fluid-based methods. This guide has provided a detailed comparison of these key methodologies, complete with experimental protocols and quantitative data, to serve as a valuable resource for researchers and professionals in chemical synthesis and product development. The choice of the optimal synthetic route will ultimately depend on a careful consideration of factors including yield, purity requirements, cost, and environmental impact. Further research into novel catalytic systems and process optimization will continue to enhance the efficiency and sustainability of this compound production.

References

- 1. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]

- 2. chembk.com [chembk.com]

- 3. researchgate.net [researchgate.net]

- 4. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. daneshyari.com [daneshyari.com]

- 6. scielo.br [scielo.br]

An In-depth Technical Guide to Dioctyl Azelate (CAS No. 103-24-2)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dioctyl azelate (DOZ), also known as bis(2-ethylhexyl) azelate, is a high-molecular-weight diester primarily utilized as a specialty plasticizer. Its chemical structure, featuring a nine-carbon dicarboxylic acid (azelaic acid) backbone esterified with two 2-ethylhexyl alcohol molecules, imparts exceptional low-temperature flexibility and low volatility to various polymers. While its principal applications are in the industrial sector, particularly for polyvinyl chloride (PVC) and synthetic rubbers, its properties merit consideration within the broader context of material science in medical and pharmaceutical applications. This guide provides a comprehensive technical overview of DOZ, including its physicochemical properties, synthesis and analytical methodologies, toxicological profile, and a discussion of its relevance in fields pertinent to drug development, such as in medical devices.

Physicochemical and Performance Data

The properties of this compound make it a high-performance plasticizer, especially valued for its ability to maintain material flexibility in cold environments.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 103-24-2 | [1] |

| Molecular Formula | C25H48O4 | [1] |

| Molecular Weight | 412.65 g/mol | [1] |

| Appearance | Clear, colorless to pale yellow oily liquid | [] |

| Density | 0.917 - 0.92 g/cm³ (at 25 °C) | [1] |

| Melting Point | -67 °C | [1] |

| Boiling Point | >282 °C; 376 °C (at 101.3 kPa) | [1] |

| Flash Point | 211 - 213 °C | [1] |

| Water Solubility | 0.1 mg/L (at 25 °C) | [1] |

| Refractive Index | 1.4460 - 1.4512 (at 25 °C) | [1] |

Performance Characteristics as a Plasticizer

DOZ is renowned for its performance, particularly its efficacy as a cold-resistant plasticizer, often outperforming other common plasticizers in this regard.[1][3][4] It is frequently used as an auxiliary plasticizer in PVC formulations, typically at 5-20% of the main plasticizer content, to enhance low-temperature flexibility.[3][4]

| Performance Metric | Value / Observation | Comparison | Reference(s) |

| Low-Temperature Flexibility | Excellent; lowers the glass transition temperature (Tg) of PVC significantly. | Cold resistance is noted to be superior to Dioctyl Adipate (DOA). | [1] |

| Plasticizing Efficiency | High | Comparable to other high-performance plasticizers. | [1] |

| Volatility | Low | Lower volatility contributes to the permanence and durability of the final product. | [] |

| Thermal Stability | Good | PVC-D2EHAz films show a maximum degradation temperature of 290.83 °C. | [5] |

| Compatibility | Good with PVC, vinyl copolymers, polystyrene, and synthetic rubbers. | Broad compatibility allows for versatile use in various polymer systems. | [1] |

Experimental Protocols

Detailed methodologies are crucial for the synthesis, analysis, and evaluation of this compound in a research setting.

Synthesis of this compound

The standard industrial synthesis of this compound is achieved through the Fischer esterification of azelaic acid with 2-ethylhexanol, typically using an acid catalyst.[1] The following protocol is a representative procedure based on established methods for similar diester plasticizers.[6][7][8]

Materials:

-

Azelaic Acid (1 mole equivalent)

-

2-Ethylhexanol (2.1 - 2.5 mole equivalents)

-

Catalyst: Sulfuric acid or a solid acid catalyst like stannous oxide (e.g., 0.2-0.5% by weight of reactants)[8]

-

Toluene (B28343) (as an azeotropic solvent)

-

5% Sodium Carbonate solution

-

Anhydrous Magnesium Sulfate (B86663)

-

Activated Carbon

Procedure:

-

Reaction Setup: Equip a four-neck round-bottom flask with a mechanical stirrer, a thermometer, a Dean-Stark apparatus connected to a reflux condenser, and a nitrogen inlet.

-

Charging Reactants: Charge the flask with azelaic acid, 2-ethylhexanol, and toluene.

-

Catalysis and Esterification: Begin stirring and introduce a gentle flow of nitrogen. Add the catalyst to the mixture. Heat the reaction mixture to reflux (typically 150-225 °C). Water produced during the esterification will be collected in the Dean-Stark trap.

-

Reaction Monitoring: Monitor the reaction progress by measuring the acid value of the mixture periodically. The reaction is considered complete when the acid value is ≤ 0.20 mg KOH/g.

-

Neutralization and Washing: Cool the reaction mixture to approximately 90 °C. Transfer the mixture to a separatory funnel and wash with a 5% sodium carbonate solution to neutralize the acidic catalyst, followed by washing with deionized water until the aqueous layer is neutral.

-

Solvent and Excess Alcohol Removal: Remove the toluene and excess 2-ethylhexanol via vacuum distillation.

-

Decolorization and Filtration: Add a small amount of activated carbon to the crude product and stir for 1 hour to decolorize. Filter the mixture through a bed of anhydrous magnesium sulfate to remove the carbon and any residual water, yielding the final purified this compound product.

Caption: Synthesis workflow for this compound.

Analytical Method: Quantification by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust method for the quantification and identification of this compound, particularly for migration studies or purity assessment. The following is a general protocol adaptable for this purpose.[9][10]

Instrumentation:

-

Gas Chromatograph with a Mass Selective Detector (MSD)

-

Column: A low-polarity column such as an Rxi-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Injector: Split/splitless inlet

Procedure:

-

Sample Preparation (from PVC):

-

Accurately weigh approximately 0.1 g of the PVC sample containing DOZ.

-

Dissolve the sample in a suitable solvent like tetrahydrofuran (B95107) (THF).

-

Precipitate the PVC polymer by adding an anti-solvent such as methanol.

-

Centrifuge the mixture and carefully collect the supernatant containing the extracted DOZ.

-

Filter the supernatant through a 0.45 µm PTFE filter into a GC vial.

-

-

Standard Preparation: Prepare a series of calibration standards of DOZ in the extraction solvent (e.g., THF/methanol mixture) over a relevant concentration range (e.g., 1-100 µg/mL).

-

GC-MS Conditions:

-

Inlet Temperature: 280 °C

-

Injection Volume: 1 µL (splitless mode)

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min

-

Oven Program: Initial temperature 100 °C, hold for 1 min, ramp at 20 °C/min to 300 °C, hold for 5 min.

-

MSD Transfer Line: 290 °C

-

Ion Source Temperature: 230 °C

-

Acquisition Mode: Scan mode for identification (m/z 50-550) and Selected Ion Monitoring (SIM) mode for quantification. Characteristic ions for DOZ should be determined from a full scan spectrum (e.g., m/z 113, 129, 149).

-

-

Quantification: Construct a calibration curve from the standard solutions and determine the concentration of DOZ in the sample extract based on the peak area of the target ion.

Metabolism and Toxicology

While specific in-vivo metabolism studies on this compound are not extensively documented in publicly available literature, a probable metabolic pathway can be inferred from studies on structurally similar esters, such as diethyl azelate.[11][12]

Proposed Metabolic Pathway

It is anticipated that this compound undergoes hydrolysis by non-specific esterase enzymes present in the liver and other tissues. This enzymatic action would cleave the ester bonds, releasing the parent dicarboxylic acid and alcohol.[11]

-

Initial Hydrolysis: One ester bond is hydrolyzed to form mono(2-ethylhexyl) azelate and 2-ethylhexanol.

-

Second Hydrolysis: The monoester is further hydrolyzed to yield azelaic acid and another molecule of 2-ethylhexanol.

-

Further Metabolism: Azelaic acid can enter the beta-oxidation pathway for dicarboxylic acids, while 2-ethylhexanol is oxidized to corresponding aldehydes and carboxylic acids.

Caption: Proposed hydrolysis of this compound.

Toxicological Summary

This compound is generally considered to have a low order of toxicity.[1] The toxicity of its primary metabolite, azelaic acid, has been more extensively studied and is also found to be low.[13][14]

| Endpoint | Result | Species | Reference(s) |

| Acute Oral Toxicity (LD50) | 8270 mg/kg | Rat | [1] |

| Acute Intravenous Toxicity (LD50) | 1060 mg/kg | Rat | [1] |

| Skin Irritation | Mild irritant (10 mg/24 hours) | Rabbit | [1] |

| Aquatic Hazard | May cause long lasting harmful effects to aquatic life (H413) | - | [15] |

Azelaic Acid Toxicology: Studies on azelaic acid show low acute oral toxicity, and it is not considered to be a reproductive toxicant or carcinogenic.[13][14] It is used therapeutically in topical dermatological preparations.[14]

Relevance to Researchers and Drug Development

While this compound is not a conventional pharmaceutical excipient, its relevance to drug development professionals stems from its use in materials that come into contact with pharmaceutical products or the human body.

Medical Devices and Packaging

Plasticizers are critical components in medical-grade PVC, used in devices such as intravenous (IV) bags, tubing, and catheters.[3][16] The primary concern in this area is the potential for the plasticizer to leach from the device into the administered fluid or the patient's body.[17] While much of the focus has been on the potential health effects of phthalate (B1215562) plasticizers like DEHP, there is an ongoing search for safer alternatives.[3][16]

DOZ, with its low toxicity profile and high permanence due to low volatility, represents the class of aliphatic diester plasticizers that are considered as alternatives.[] Researchers involved in the development of new medical devices or pharmaceutical packaging must consider the biocompatibility and leachability of all components, including plasticizers. The analytical methods described in this guide are pertinent for conducting such extractables and leachables studies.

Caption: Relationship between DOZ properties and its applications.

Potential as a Topical Excipient

Although not currently used as such, the physicochemical properties of DOZ—being an oily liquid with low water solubility and emollient characteristics—are shared by some compounds used as excipients in topical and transdermal formulations.[][18] Excipients in this category can act as emollients, solvents for lipophilic drugs, or penetration enhancers.[18][19] The rapid metabolism of similar azelate esters to the naturally occurring azelaic acid could be a favorable characteristic.[11][12] However, extensive research into its skin compatibility, penetration enhancement capabilities, and formulation stability would be required to validate any potential use in this area.

Conclusion

This compound is a high-performance, low-toxicity plasticizer with well-defined benefits in industrial polymer applications, most notably its ability to confer excellent low-temperature flexibility. For researchers and professionals in drug development, its primary relevance lies in its potential use as a safer alternative to phthalates in medical devices and packaging materials. Understanding its properties, synthesis, and analytical quantification is essential for evaluating its suitability and safety in these contexts. While its direct role as a pharmaceutical excipient is not established, its chemical nature invites theoretical consideration for topical applications, pending further research. This guide serves as a foundational technical resource for scientists and researchers exploring the material science aspects of this compound.

References

- 1. Medical Devices as a Source of Phthalate Exposure: A Review of Current Knowledge and Alternative Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. specialchem.com [specialchem.com]

- 4. Position Statement: The Use of DEHP Plasticizers in Medical Devices – TIF [thalassaemia.org.cy]

- 5. ukm.my [ukm.my]

- 6. CN105399625A - Preparation method for cold-resistant plasticizer dioctyl sebacate - Google Patents [patents.google.com]

- 7. CN102249909A - Method for preparing bis(2-ethylhexyl)adipate - Google Patents [patents.google.com]

- 8. CN104592015A - Preparation method of rubber plasticizer dioctyl sebacate - Google Patents [patents.google.com]

- 9. GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance [restek.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. [PDF] Azelaic Acid Esters as Pluripotent Immunomodulatory Molecules: Nutritional Supplements or Drugs | Semantic Scholar [semanticscholar.org]

- 13. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 14. Pharmacology and toxicology of azelaic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound | C25H48O4 | CID 74943 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. A new study on use of PVC based on DEHP and alternate plasticizers is not decisive [plastemart.com]

- 17. ec.europa.eu [ec.europa.eu]

- 18. pharmaexcipients.com [pharmaexcipients.com]

- 19. ondrugdelivery.com [ondrugdelivery.com]

An In-depth Technical Guide to Dioctyl Azelate (C25H48O4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dioctyl azelate (DOZ), with the molecular formula C25H48O4, is a diester of azelaic acid and 2-ethylhexanol.[1] Primarily recognized for its role as a high-performance plasticizer, DOZ imparts excellent low-temperature flexibility and thermal stability to a variety of polymers, particularly polyvinyl chloride (PVC).[2][3] Beyond its industrial applications in materials science, the broader class of azelate esters is gaining attention for its potential biological activities, including the modulation of cell membrane properties and immunomodulatory effects.[4] This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, detailed experimental protocols for its synthesis and characterization, and an exploration of its potential biological mechanism of action. This document is intended to serve as a valuable resource for researchers and professionals in materials science and drug development.

Physicochemical and Toxicological Properties

A summary of the key quantitative data for this compound is presented in Table 1 and Table 2.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C25H48O4 | [1] |

| Molecular Weight | 412.65 g/mol | [1] |

| CAS Number | 103-24-2 | [2] |

| Appearance | Clear, colorless to pale yellow oily liquid | [2] |

| Density | 0.915 - 0.92 g/cm³ at 25 °C | [3] |

| Melting Point | -67 °C | [3] |

| Boiling Point | >282 °C; 237 °C at 5 Torr | [3][] |

| Flash Point | 211 - 213 °C | [3] |

| Water Solubility | 0.1 mg/L at 25 °C; insoluble in water | [3] |

| Solubility | Soluble in most organic solvents (alcohols, acetone, benzene) | [1][3] |

| Refractive Index | 1.4460 - 1.4512 at 25 °C | [3] |

Table 2: Toxicological Data for this compound

| Parameter | Value | Species | Route | Reference(s) |

| Acute Toxicity (LD50) | 8270 mg/kg | Rat | Oral | [1] |

| Acute Toxicity (LD50) | 1060 mg/kg | Rat | Intravenous | [1] |

| Skin Irritation | Mild (10 mg/24 hours) | Rabbit | Dermal | [1] |

| Aquatic Hazard | H413: May cause long lasting harmful effects to aquatic life | - | - | [2] |

Synthesis and Purification

This compound is synthesized via the Fischer esterification of azelaic acid with 2-ethylhexanol, typically using an acid catalyst.[1] The reaction involves the removal of water to drive the equilibrium towards the product.

Experimental Protocol: Synthesis of this compound

Materials:

-

Azelaic acid (1 mole equivalent)

-

2-Ethylhexanol (2.2 mole equivalents)

-

p-Toluenesulfonic acid (0.02 mole equivalents) or Stannous Oxide[6]

-

Toluene (B28343) (as a solvent for azeotropic removal of water)

-

5% Sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Activated charcoal[7]

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark apparatus, and a reflux condenser, add azelaic acid, 2-ethylhexanol, p-toluenesulfonic acid, and toluene.

-

Esterification: Heat the mixture to reflux (approximately 120-140°C). Water produced during the reaction will be collected in the Dean-Stark trap. Continue the reaction until the theoretical amount of water has been collected, or until the reaction completion is confirmed by TLC or GC analysis.

-

Cooling and Neutralization: Once the reaction is complete, cool the mixture to room temperature. Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 5% sodium bicarbonate solution to neutralize the acid catalyst, followed by water, and finally with brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate. Filter off the drying agent and remove the toluene and excess 2-ethylhexanol under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be further purified by vacuum distillation to yield pure this compound. For higher purity, a final treatment with activated charcoal can be performed to remove color impurities, followed by filtration.[7]

Below is a diagram illustrating the general workflow for the synthesis and purification of this compound.

Analytical Characterization

Accurate characterization of this compound is crucial for quality control and research purposes. The following protocols outline standard methods for spectroscopic analysis.

Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃).

-

¹H NMR Analysis:

-

Instrument: 400 MHz (or higher) NMR spectrometer.

-

Parameters: Acquire the spectrum at room temperature. Chemical shifts should be reported in ppm relative to tetramethylsilane (B1202638) (TMS) or the residual solvent peak (CDCl₃ at 7.26 ppm).

-

Expected Signals: Resonances corresponding to the methylene (B1212753) protons of the azelaic acid backbone and the various protons of the 2-ethylhexyl groups.

-

-

¹³C NMR Analysis:

-

Instrument: 100 MHz (or higher) NMR spectrometer.

-

Parameters: Acquire a proton-decoupled spectrum. Chemical shifts should be reported in ppm relative to the solvent peak (CDCl₃ at 77.16 ppm).

-

Expected Signals: Resonances for the carbonyl carbons of the ester groups, and the aliphatic carbons of the azelaic acid and 2-ethylhexyl chains.

-

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: As this compound is a liquid, it can be analyzed directly as a thin film. Place a small drop of the sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. Gently press the plates together to form a thin, uniform film.

-

Data Acquisition:

-

Instrument: A standard FTIR spectrometer.

-

Procedure: First, acquire a background spectrum of the clean salt plates. Then, place the sample-loaded plates in the spectrometer's sample holder and acquire the sample spectrum.

-

Range: Typically scan from 4000 to 400 cm⁻¹.

-

Expected Bands: A strong absorption band around 1730-1740 cm⁻¹ corresponding to the C=O stretch of the ester functional group. C-H stretching bands will be observed around 2850-2960 cm⁻¹, and a C-O stretching band will appear in the 1100-1250 cm⁻¹ region.

-

Experimental Protocol: Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a suitable volatile solvent such as methanol (B129727) or acetonitrile.

-

Data Acquisition:

-

Technique: Electrospray ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) are suitable methods.

-

GC-MS Parameters: For GC-MS, use a suitable capillary column (e.g., DB-5ms) with a temperature gradient program to ensure proper separation. The mass spectrometer should be set to scan a mass range that includes the expected molecular ion.

-

Expected Ions: The molecular ion [M]⁺ or protonated molecule [M+H]⁺ should be observable, along with characteristic fragment ions resulting from the loss of the 2-ethylhexyl groups or cleavage along the aliphatic chain.

-

Biological Activity and Potential Mechanism of Action

While this compound is primarily known as an industrial chemical, research into related azelate esters, such as diethyl azelate (DEA), has revealed potential immunomodulatory activities.[4] These studies suggest that azelates may not be mere prodrugs of azelaic acid but possess intrinsic biological effects. The proposed mechanism involves the modulation of plasma membrane fluidity, which in turn affects the function of membrane-associated proteins involved in cellular signaling.[4]

This alteration of the membrane environment can lead to a downstream cascade of effects, including the inhibition of signaling from pattern recognition receptors like Toll-like receptors (TLRs), thereby reducing the production of pro-inflammatory cytokines.[4] This represents a novel mechanism for immunomodulation, targeting the physical properties of the cell membrane rather than a specific enzyme or receptor in a lock-and-key fashion.

The diagram below conceptualizes this proposed mechanism of action for azelate esters.

Conclusion

This compound is a well-characterized diester with significant industrial applications as a plasticizer. Its synthesis and analysis can be achieved through standard organic chemistry techniques. Emerging research on related azelate compounds suggests a potential for biological activity through the modulation of cell membrane fluidity, opening new avenues for investigation in pharmacology and drug development. This guide provides the foundational technical information required for researchers to synthesize, characterize, and potentially explore the broader applications of this molecule.

References

- 1. This compound [chembk.com]

- 2. This compound | C25H48O4 | CID 74943 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. How to Test Plasticizer Efficiency in Flexible PVC (ASTM D2284) [eureka.patsnap.com]

- 4. Adaptive Membrane Fluidity Modulation: A Feedback Regulated Homeostatic System and Target for Pharmacological Intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN104592015A - Preparation method of rubber plasticizer dioctyl sebacate - Google Patents [patents.google.com]

- 7. CN105399625A - Preparation method for cold-resistant plasticizer dioctyl sebacate - Google Patents [patents.google.com]

An In-depth Technical Guide to the Solubility of Dioctyl Azelate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of dioctyl azelate in organic solvents. Due to a notable scarcity of publicly available quantitative data, this document focuses on collating existing qualitative information and presenting a detailed experimental protocol for the precise determination of its solubility. This allows researchers and professionals in drug development to generate the specific and accurate data required for their applications.

This compound, also known as bis(2-ethylhexyl) azelate, is a high-molecular-weight ester primarily utilized as a plasticizer to enhance the flexibility and durability of polymers. Its solubility in organic solvents is a critical parameter in various industrial processes, including the formulation of coatings, adhesives, and in the pharmaceutical field, where it may be used as an excipient in drug delivery systems.

Physicochemical Properties of this compound

A fundamental understanding of the physicochemical properties of this compound is essential for interpreting its solubility characteristics.

| Property | Value | Reference(s) |

| Chemical Name | Bis(2-ethylhexyl) azelate | |

| Synonyms | DOZ, this compound | |

| CAS Number | 103-24-2 | |

| Molecular Formula | C25H48O4 | [1][2] |

| Molecular Weight | 412.65 g/mol | [1][2] |

| Appearance | Clear, colorless to pale yellow oily liquid | [2] |

| Boiling Point | >282°C | [1][3] |

| Melting Point | -67°C | [1][3] |

| Flash Point | 211 °C | [1][3] |

| Density | ~0.92 g/cm³ | [1][3] |

Qualitative Solubility Data

This compound is generally characterized by its good solubility in most common organic solvents and its insolubility in water.[1][2] This is attributed to its chemical structure, which consists of a long, nonpolar hydrocarbon chain and two ester groups that can engage in dipole-dipole interactions.

The following table summarizes the available qualitative solubility information for this compound and structurally similar plasticizers. This information can be used as a preliminary guide for solvent selection.

| Solvent | This compound | Dioctyl Adipate (DOA) | Bis(2-ethylhexyl) Sebacate (DOS) |

| Alcohols (e.g., Ethanol) | Soluble[4] | Soluble[3] | Soluble |

| Acetone | Soluble[2][4] | Soluble | Soluble |

| Benzene | Soluble[2][4] | Soluble | Soluble |

| Chloroform | Slightly Soluble[3] | Soluble | Soluble |

| Methanol | Slightly Soluble[3] | Soluble | Soluble |

| Water | Insoluble[1][2] | Insoluble[3] | Insoluble |

Experimental Protocol for Quantitative Solubility Determination

To address the lack of specific quantitative data, the following detailed experimental protocol, based on the widely accepted isothermal shake-flask method, is provided. This method allows for the accurate determination of the equilibrium solubility of this compound in a chosen organic solvent at a specific temperature.

1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvent(s) (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Temperature-controlled orbital shaker or water bath

-

Glass vials with screw caps

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Refractive Index) or Gas Chromatography (GC) system.

2. Procedure

2.1. Preparation of Saturated Solution

-

Add an excess amount of this compound to a glass vial. The presence of undissolved solute is crucial to ensure that equilibrium is reached.

-

Pipette a known volume of the selected organic solvent into the vial.

-

Securely cap the vial to prevent solvent evaporation.

2.2. Equilibration

-

Place the vials in the temperature-controlled shaker or water bath set to the desired temperature (e.g., 25°C, 37°C).

-

Agitate the vials for a sufficient period to allow the system to reach equilibrium. A duration of 24 to 72 hours is typically recommended, with periodic checks to ensure saturation.

2.3. Sample Collection and Preparation

-

After equilibration, cease agitation and allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to sediment.

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved microparticles. This step is critical to avoid overestimation of the solubility.

2.4. Quantification

-

Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent.

-

Generate a calibration curve by analyzing the standard solutions using a suitable analytical method (e.g., HPLC or GC) and plotting the instrument response against the concentration.

-

Dilute the filtered sample solution with the same solvent to a concentration that falls within the linear range of the calibration curve.

-

Analyze the diluted sample solution using the same analytical method.

3. Data Analysis

-

Determine the concentration of this compound in the diluted sample solution using the calibration curve.

-

Calculate the original concentration in the saturated solution by applying the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

It is recommended to perform the experiment in triplicate to ensure the reproducibility of the results.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the experimental determination of this compound solubility.

Caption: Experimental workflow for determining the solubility of this compound.

Applications in Drug Development

While this compound is not a primary active pharmaceutical ingredient (API), its properties as a plasticizer and solvent are relevant in drug development, particularly in the formulation of:

-

Transdermal Patches: As a plasticizer in the adhesive matrix, it can influence the patch's flexibility, adhesion, and potentially the release rate of the API.

-

Medical Device Components: Used in flexible PVC components of medical devices, its leachability into drug formulations is a critical consideration.

-

Topical Formulations: Its emollient properties could be utilized in creams and ointments, where its solubility in other excipients is important for formulation stability.

At present, there is no direct evidence in the public domain linking the solubility of this compound to specific biological signaling pathways. Its role in a pharmaceutical context is primarily as a formulation excipient, where its physical properties, including solubility, are of principal importance.

Conclusion

This technical guide has summarized the available information on the solubility of this compound in organic solvents. The provided experimental protocol offers a robust method for researchers to generate precise quantitative data tailored to their specific needs. A thorough understanding and experimental determination of this compound's solubility are essential for its effective and safe use in research, industrial applications, and drug development.

References

An In-depth Technical Guide to the Physical Properties of Dioctyl Azelate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting and boiling points of dioctyl azelate, a widely used plasticizer. The document outlines its key physical characteristics, details the methodologies for their determination, and presents the information in a clear, structured format for ease of reference by professionals in research and development.

Core Physical Properties of this compound

This compound, also known as bis(2-ethylhexyl) azelate, is a colorless to pale yellow, odorless liquid.[1] It is recognized for its excellent plasticizing properties, particularly in enhancing the flexibility of polymers like PVC, and for its good thermal stability and low volatility.[1]

The melting and boiling points of this compound have been reported across various sources. The following table summarizes these key physical constants. It is important to note that boiling points can vary significantly with pressure.

| Physical Property | Value | Conditions |

| Melting Point | -67 °C | - |

| -78 °C | - | |

| Boiling Point | >282 °C | Atmospheric Pressure |

| 376 °C | Atmospheric Pressure | |

| 237 °C | 5 Torr | |

| 237 °C | 0.67 kPa | |

| 208-210 °C | 0.267 kPa |

Data sourced from multiple chemical databases and suppliers.[2][3][4][5][6]

Experimental Protocols for Determination of Physical Properties

Standard laboratory procedures are employed to determine the melting and boiling points of substances like this compound. The following sections detail the general methodologies.

The melting point of a substance is the temperature at which it transitions from a solid to a liquid state.[7] For a pure crystalline solid, this occurs over a narrow temperature range.[8][9] The presence of impurities typically depresses and broadens the melting range.[7][8]

General Protocol using a Capillary Method (e.g., Mel-Temp Apparatus):

-

Sample Preparation: A small amount of the solid, which must be completely dry and in powdered form, is introduced into a glass capillary tube that is sealed at one end.[7][10] The sample is packed down to a height of 2-3 mm.[10]

-

Apparatus Setup: The capillary tube is placed into the heating block of a melting point apparatus.[10]

-

Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting point.[8]

-

Observation and Measurement: For an accurate measurement, the heating rate is slowed to approximately 1-2 °C per minute near the expected melting point.[8][10] The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a transparent liquid is recorded as the end of the range.[10]

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

General Protocol using the Thiele Tube Method:

-

Sample Preparation: A small quantity (less than 1 mL) of the liquid is placed in a small test tube.[11] A capillary tube, sealed at one end, is inverted and placed into the liquid.[11]

-

Apparatus Setup: The test tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling point oil.[11]

-

Heating: The Thiele tube is heated gently, causing the air trapped in the inverted capillary tube to expand and exit as a stream of bubbles.[11]

-

Observation and Measurement: Heating is continued until a continuous stream of bubbles emerges from the capillary tube. The heat source is then removed, and the apparatus is allowed to cool. The temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.[11] This is the point where the external pressure equals the vapor pressure of the substance.

Logical Workflow for Physical Property Determination

The following diagram illustrates the generalized workflow for determining the melting and boiling points of a chemical compound like this compound.

Caption: Workflow for Melting and Boiling Point Determination.

References

- 1. CAS 103-24-2: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound [chembk.com]

- 3. 103-24-2 CAS MSDS (AZELAIC ACID DI(2-ETHYLHEXYL) ESTER) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. parchem.com [parchem.com]

- 5. echemi.com [echemi.com]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. chem.ucalgary.ca [chem.ucalgary.ca]

- 9. Melting point determination | Resource | RSC Education [edu.rsc.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

Spectroscopic Profile of Dioctyl Azelate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for dioctyl azelate, a widely used plasticizer and emollient. The following sections detail its Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectral properties, offering a valuable resource for identification, characterization, and quality control purposes.

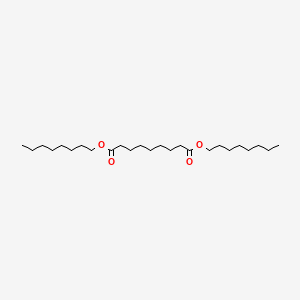

Chemical Structure

This compound, also known as di-n-octyl azelate or nonanedioic acid, dioctyl ester, is the diester of azelaic acid and n-octanol. Its chemical structure is as follows:

Chemical Formula: C₂₅H₄₈O₄[1] Molecular Weight: 412.65 g/mol [1] CAS Number: 2064-80-4[1]

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is characterized by the prominent absorption bands typical of a long-chain aliphatic ester.

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

| ~2925 | C-H stretch (asymmetric) | Alkane (-CH₂) |

| ~2855 | C-H stretch (symmetric) | Alkane (-CH₂) |

| ~1738 | C=O stretch | Ester |

| ~1465 | C-H bend (scissoring) | Alkane (-CH₂) |

| ~1170 | C-O stretch | Ester |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound provides distinct signals corresponding to the different proton environments in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~4.05 | Triplet | -O-CH₂ - (a) |

| ~2.28 | Triplet | -CO-CH₂ - (d) |

| ~1.60 | Multiplet | -O-CH₂-CH₂ - (b) |

| ~1.55 | Multiplet | -CO-CH₂-CH₂ - (e) |

| ~1.30 | Multiplet | -(CH₂ )₅- (c, f, g) |

| ~0.88 | Triplet | -CH₃ (h) |

Note: Assignments are based on typical chemical shifts for aliphatic esters and data available from ChemicalBook.[2]

The ¹³C NMR spectrum confirms the carbon framework of this compound. A reference to the spectrum can be found on SpectraBase under the synonym "azelaic acid dioctyl ester".[3]

| Chemical Shift (δ, ppm) | Assignment |

| ~173.5 | C =O (ester carbonyl) |

| ~64.5 | -O-CH₂ - |

| ~34.0 | -CO-CH₂ - |

| ~31.8 | Methylene chain |

| ~29.2 | Methylene chain |

| ~28.6 | Methylene chain |

| ~25.9 | Methylene chain |

| ~25.0 | Methylene chain |

| ~22.6 | Methylene chain |

| ~14.1 | -CH₃ |

Note: Specific peak assignments may vary slightly depending on the solvent and experimental conditions. The data presented is a representative spectrum.

Experimental Protocols

The following are detailed methodologies for acquiring the FTIR and NMR spectra of this compound.

FTIR Spectroscopy Protocol

Objective: To obtain the infrared spectrum of liquid this compound.

Methodology: Attenuated Total Reflectance (ATR) is a suitable method for analyzing liquid samples like this compound.

-

Instrument Setup:

-

Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

-

Select the ATR accessory.

-

-

Background Spectrum:

-

Clean the ATR crystal (e.g., diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.

-

Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).

-

-

Sample Analysis:

-

Place a small drop of this compound directly onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The spectral range is typically 4000 cm⁻¹ to 400 cm⁻¹.

-

-

Data Processing:

-

The instrument software will automatically perform a Fourier transform on the interferogram to produce the infrared spectrum.

-

The background spectrum is automatically subtracted from the sample spectrum.

-

Label the significant peaks corresponding to the functional groups present in this compound.

-

-

Cleaning:

-

Thoroughly clean the ATR crystal with a suitable solvent to remove all traces of the sample.

-

NMR Spectroscopy Protocol

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Methodology:

-

Sample Preparation: [4]

-

Accurately weigh approximately 20-30 mg of this compound into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) to the vial.[4]

-

Gently swirl or vortex the vial to ensure the sample is completely dissolved.

-

Using a Pasteur pipette with a small cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.[4]

-

Cap the NMR tube securely.

-

-

Instrument Setup:

-

Insert the NMR tube into a spinner turbine and adjust its position using a depth gauge.

-

Place the sample in the NMR spectrometer's autosampler or manually insert it into the magnet.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution. This can be done manually or automatically.

-

-

¹H NMR Acquisition:

-

Set the appropriate acquisition parameters for a standard ¹H NMR experiment.

-

Typical parameters include a 90° pulse angle and a sufficient relaxation delay (e.g., 1-2 seconds).

-

Acquire the spectrum, typically co-adding 8 to 16 scans.

-

-

¹³C NMR Acquisition:

-

Set the appropriate acquisition parameters for a standard proton-decoupled ¹³C NMR experiment.

-

Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 or more) and a higher sample concentration may be required to achieve a good signal-to-noise ratio.[4]

-

A relaxation delay of 2-5 seconds is typically used.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decays (FIDs) for both ¹H and ¹³C spectra.

-

Phase the spectra and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (B1202638) (TMS).

-

Integrate the signals in the ¹H NMR spectrum.

-

Identify and label the peaks in both spectra, assigning them to the corresponding nuclei in the this compound molecule.

-

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a liquid sample like this compound.

References

Dioctyl Azelate: A Bio-Based Plasticizer from Oleic Acid - An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of dioctyl azelate (DOZ), a bio-based plasticizer derived from oleic acid. It details the synthesis of its precursor, azelaic acid, from oleic acid, and the subsequent esterification to yield DOZ. The guide presents a thorough evaluation of DOZ's performance as a plasticizer, particularly in polyvinyl chloride (PVC), with comparative data against conventional plasticizers like dioctyl phthalate (B1215562) (DOP) and dioctyl adipate (B1204190) (DOA). Detailed experimental protocols for synthesis and performance evaluation are provided, alongside visualizations of the synthesis pathway, experimental workflow, and the molecular mechanism of plasticization. This document serves as a critical resource for researchers and professionals seeking sustainable and high-performance alternatives to traditional phthalate-based plasticizers.

Introduction

The increasing demand for environmentally friendly and non-toxic materials has driven significant research into bio-based plasticizers.[1] Plasticizers are essential additives that impart flexibility, durability, and processability to polymers. For decades, phthalate esters, particularly dioctyl phthalate (DOP), have dominated the plasticizer market. However, concerns regarding their potential health and environmental risks have necessitated the development of safer alternatives.

This compound (DOZ), derived from oleic acid, a renewable fatty acid found in various vegetable and animal fats, has emerged as a promising bio-based plasticizer.[2] Its excellent low-temperature flexibility, good compatibility with a range of polymers, low volatility, and favorable toxicological profile make it a viable substitute for traditional plasticizers in various applications, including in the formulation of materials for medical devices and drug delivery systems.[3][4]

This guide offers a detailed technical examination of this compound, covering its synthesis from oleic acid, its mechanism of action as a plasticizer, and a quantitative comparison of its performance characteristics.

Synthesis of this compound from Oleic Acid

The production of this compound from oleic acid is a two-step process:

-

Oxidative Cleavage of Oleic Acid to Azelaic Acid: The most common industrial method for this conversion is ozonolysis.[5][6]

-

Esterification of Azelaic Acid to this compound: Azelaic acid is then reacted with an alcohol, typically 2-ethylhexanol, to produce this compound.[7]

Synthesis Pathway

The overall chemical transformation is depicted below:

Caption: Synthesis of this compound from Oleic Acid.

Experimental Protocols

This protocol describes a general laboratory-scale procedure for the ozonolysis of oleic acid.

Materials:

-

Oleic acid

-

Methanol (B129727) (or other suitable solvent)

-

Ozone (generated from an ozone generator)

-

Oxygen

-

Hydrogen peroxide (30%)

-

Formic acid

-

Ethyl acetate

-

Anhydrous sodium sulfate

Equipment:

-

Three-neck round-bottom flask

-

Gas dispersion tube

-

Magnetic stirrer

-

Low-temperature bath (e.g., dry ice/acetone)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve oleic acid in methanol in the three-neck round-bottom flask.

-

Cool the reaction mixture to a low temperature (typically -78 °C) using the low-temperature bath.

-

Bubble a stream of ozone in oxygen through the solution via the gas dispersion tube while stirring vigorously.

-

Monitor the reaction progress (e.g., by thin-layer chromatography or until a blue color persists, indicating excess ozone).

-

Once the reaction is complete, purge the solution with oxygen to remove excess ozone.

-

For the oxidative work-up, add a mixture of hydrogen peroxide and formic acid to the reaction flask.[5]

-

Allow the mixture to warm to room temperature and then reflux gently for a specified time to decompose the ozonide and oxidize the intermediates to carboxylic acids.

-

After cooling, add water to the reaction mixture and extract the products with ethyl acetate.

-

Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain crude azelaic acid.

-

Purify the crude product by recrystallization from hot water or another suitable solvent.[8]

This protocol outlines the synthesis of this compound via Fischer esterification.

Materials:

-

Azelaic acid

-

2-Ethylhexanol

-

Sulfuric acid (or other acid catalyst, e.g., p-toluenesulfonic acid)

-

Toluene (B28343) (for azeotropic removal of water)

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous magnesium sulfate

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Combine azelaic acid, a molar excess of 2-ethylhexanol, and a catalytic amount of sulfuric acid in the round-bottom flask.[7]

-

Add toluene to the flask and attach the Dean-Stark apparatus and reflux condenser.

-

Heat the mixture to reflux with vigorous stirring. Water produced during the esterification will be collected in the Dean-Stark trap.

-

Continue the reaction until no more water is collected, indicating the completion of the esterification.

-

Cool the reaction mixture to room temperature.

-

Wash the mixture with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent.

-

Remove the excess 2-ethylhexanol and toluene by vacuum distillation to yield this compound.

Mechanism of Plasticization

Plasticizers function by inserting themselves between polymer chains, thereby increasing the intermolecular distance and reducing the intermolecular forces.[9] This leads to increased chain mobility and flexibility of the polymer.

Molecular Interaction Pathway

The plasticizing effect of this compound in a polar polymer like PVC is primarily attributed to the interaction between the polar ester groups of the plasticizer and the polar C-Cl bonds of the polymer chains. The non-polar alkyl chains of DOZ contribute to the separation of the polymer chains.

Caption: Molecular Mechanism of Plasticization by DOZ.

Performance Evaluation of this compound in PVC

The performance of a plasticizer is evaluated based on its effect on the mechanical and thermal properties of the polymer, as well as its permanence (resistance to migration and volatility).

Data Presentation

The following tables summarize the quantitative data comparing the performance of this compound (DOZ) with dioctyl phthalate (DOP) and dioctyl adipate (DOA) in PVC formulations. The data is compiled from various sources and standardized where possible for comparison.

Table 1: Physicochemical Properties of Plasticizers

| Property | This compound (DOZ) | Dioctyl Phthalate (DOP) | Dioctyl Adipate (DOA) |

| Molecular Formula | C25H48O4 | C24H38O4 | C22H42O4 |

| Molecular Weight | 412.65 g/mol | 390.56 g/mol | 370.57 g/mol |

| Boiling Point (°C) | >282 | ~385 | ~335 |

| Density (g/cm³) | ~0.92 | ~0.98 | ~0.93 |

| Flash Point (°C) | ~211 | ~210 | ~190 |

Table 2: Mechanical Properties of Plasticized PVC (Typical Values)

| Property | PVC + DOZ (40 phr) | PVC + DOP (40 phr) | PVC + DOA (40 phr) |

| Tensile Strength (MPa) | 18 - 22 | 20 - 25 | 17 - 21 |

| Elongation at Break (%) | 350 - 450 | 300 - 400 | 380 - 480 |

| 100% Modulus (MPa) | 8 - 12 | 10 - 15 | 7 - 11 |

| Hardness (Shore A) | 75 - 85 | 80 - 90 | 70 - 80 |

Table 3: Thermal and Permanence Properties of Plasticized PVC

| Property | PVC + DOZ | PVC + DOP | PVC + DOA |

| Glass Transition Temp. (Tg, °C) | -40 to -50 | -25 to -35 | -45 to -55 |

| Volatility (Weight Loss, %) | Low | Moderate | High |

| Migration into Hexane (Weight Loss, %) | Low-Moderate | Low | High |

| Water Extraction (Weight Loss, %) | Very Low | Very Low | Low |

Note: phr = parts per hundred resin. The values presented are typical and can vary depending on the specific PVC grade, formulation, and testing conditions.

Experimental Protocols for Performance Evaluation

Procedure:

-

Dry blend PVC resin with the plasticizer (DOZ, DOP, or DOA) and other additives (e.g., heat stabilizers, lubricants) in a high-speed mixer.

-

Process the blend on a two-roll mill at a specified temperature (e.g., 160-180 °C) to form a homogenous sheet.

-

Press the milled sheet in a hydraulic press at a controlled temperature and pressure to produce films of a specific thickness (e.g., 1 mm).

-

Condition the films at a standard temperature and humidity before testing.

Method: ASTM D638 (Tensile Properties of Plastics)

-

Cut dumbbell-shaped specimens from the conditioned PVC films.

-

Measure the tensile strength, elongation at break, and modulus at 100% elongation using a universal testing machine at a specified crosshead speed.

Method for Tg: Differential Scanning Calorimetry (DSC)

-

A small, weighed sample of the plasticized PVC film is sealed in an aluminum pan.

-

The sample is subjected to a heat-cool-heat cycle in a DSC instrument under a nitrogen atmosphere.

-

The glass transition temperature (Tg) is determined from the inflection point of the heat flow curve during the second heating scan.

Method for Thermal Stability: Thermogravimetric Analysis (TGA)

-

A weighed sample of the plasticized PVC film is placed in a TGA crucible.

-

The sample is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen).

-

The weight loss of the sample as a function of temperature is recorded to determine the onset of degradation and thermal stability.

Method for Volatility:

-

Weigh specimens of the plasticized PVC film.

-

Place the specimens in an air-circulating oven at an elevated temperature (e.g., 70 °C) for a specified period (e.g., 24 hours).

-

After cooling, reweigh the specimens to determine the percentage of weight loss due to plasticizer volatility.

Method for Migration (Solvent Extraction):

-

Weigh specimens of the plasticized PVC film.

-

Immerse the specimens in a specific solvent (e.g., hexane, soapy water) at a controlled temperature for a set duration.[10]

-

Remove the specimens, dry them thoroughly, and reweigh to determine the percentage of weight loss due to plasticizer migration.

Experimental and logical Workflows

This compound Synthesis and Characterization Workflow

Caption: Workflow for DOZ Synthesis and Characterization.

PVC Plasticizer Performance Evaluation Workflow

Caption: Workflow for PVC Plasticizer Performance Evaluation.

Conclusion